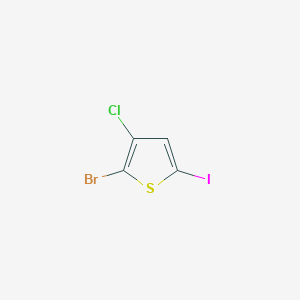

2-Bromo-3-chloro-5-iodothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClIS/c5-4-2(6)1-3(7)8-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJURXQSIKGRFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499838-60-6 | |

| Record name | 2-bromo-3-chloro-5-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Chloro 5 Iodothiophene and Analogous Polyhalogenated Thiophenes

Halogen Dance Reactions for Halogen Redistribution

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. ias.ac.inwhiterose.ac.uk This reaction is particularly relevant for the synthesis of substituted heterocyclic molecules. ias.ac.in

The halogen dance reaction is typically initiated by a strong base in a non-aqueous medium. ias.ac.in The mechanism involves the deprotonation of the thiophene (B33073) ring to form a carbanion, which then facilitates the intermolecular rearrangement of the halogen substituent. whiterose.ac.ukwikipedia.org The choice of base is critical, with modern protocols often employing strong lithiating agents like lithium diisopropylamide (LDA). whiterose.ac.ukwikipedia.org The order of reagent addition can also be manipulated to either promote or suppress the halogen dance. wikipedia.org For instance, slowly adding the base to the halide substrate creates conditions favorable for the rearrangement. wikipedia.org Studies have shown that in mixed di-halogenated thiophenes, the iodo-substituent migrates preferentially over the bromo-substituent, which in turn migrates over the chloro-substituent. imperial.ac.uk

A powerful strategy for introducing multiple different halogens onto a thiophene ring involves a sequence of halogen-metal exchange followed by quenching with an electrophilic halogen source. This approach allows for the regioselective introduction of a second or third halogen atom.

The process typically begins with a bromo- or iodothiophene derivative. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in a halogen-metal exchange, generating a lithiated thiophene intermediate. jcu.edu.aursc.org This organolithium species can then be trapped by a suitable electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine, to introduce the desired halogen at the lithiated position. imperial.ac.uk This method is particularly useful for creating specific substitution patterns that are not easily accessible through direct halogenation. imperial.ac.uk A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed to perform selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, even in the presence of acidic protons. nih.gov

| Starting Material | Reagents | Intermediate | Electrophile | Product | Ref. |

| Bromo- or Iodothiophene | n-BuLi | Lithiated Thiophene | NCS, NBS, I₂ | Polyhalogenated Thiophene | jcu.edu.auimperial.ac.uk |

| Bromoheterocycle | i-PrMgCl, n-BuLi | Magnesiated Thiophene | Various Electrophiles | Functionalized Thiophene | nih.gov |

Indirect Synthetic Routes and Precursor Functionalization

Metalation (Lithiation and Grignard) Followed by Electrophilic Quenching with Halogen Sources

Metalation, particularly lithiation and Grignard reagent formation, followed by quenching with an electrophilic halogen source is a cornerstone for the regioselective synthesis of halogenated thiophenes. jcu.edu.auresearchgate.net This method relies on the deprotonation of the thiophene ring at a specific position, creating a nucleophilic organometallic species that can then react with an electrophile.

A common strategy involves the use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the most acidic proton on the thiophene ring. jcu.edu.au The resulting lithiated thiophene is then treated with a halogenating agent such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine (I2) to introduce the desired halogen. jcu.edu.au Grignard reagents can also be employed, often prepared from a pre-existing halothiophene via magnesium-halogen exchange, and subsequently reacted with an electrophilic halogen source. researchgate.net

For instance, the synthesis of 2-bromo-3-hexyl-5-iodothiophene (B174538) has been reported, demonstrating the utility of these methods for creating complex polyhalogenated thiophenes. sigmaaldrich.com The selective introduction of different halogens is often achieved by carefully controlling the reaction conditions and the order of halogenation steps.

Table 1: Examples of Metalation followed by Electrophilic Halogenation of Thiophenes

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Alkylthiophene | 1. n-BuLi 2. I₂ | 2-Iodo-3-alkylthiophene | jcu.edu.au |

| 2-Alkylthiophene | NBS, CHCl₃/AcOH | 5-Bromo-2-alkylthiophene | jcu.edu.au |

Directed ortho-metalation (DoM) is a powerful variant of the metalation strategy that enables highly regioselective functionalization at the position ortho to a directing metalation group (DMG). numberanalytics.comwikipedia.orgchem-station.com The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org

This approach offers exceptional control over the regiochemistry of halogenation. chem-station.com A variety of directing groups have been developed, including amides, carbamates, and sulfonamides, which can be strategically placed on a thiophene precursor to guide the introduction of halogens to specific, otherwise inaccessible, positions. numberanalytics.comorganic-chemistry.org Once the ortho-lithiated species is formed, it can be quenched with an appropriate electrophilic halogen source to yield the desired polyhalogenated thiophene. wikipedia.org The efficiency and selectivity of DoM can be influenced by the choice of the directing group, the organolithium base, and the reaction conditions. rsc.org

Table 2: Examples of Directing Groups in DoM and their Applications

| Directing Group | Substrate Type | Application | Reference |

|---|---|---|---|

| N,N-Dialkyl O-carbamates | Aromatic compounds | High regioselectivity and yields in ortho-metalation. | numberanalytics.com |

| Phosphine (B1218219) oxides | Aromatic compounds | Synthesis of complex phosphine ligands. | numberanalytics.com |

Cyclization Reactions for Thiophene Ring Formation with Halogen Incorporations

The construction of the thiophene ring itself can be a direct route to polyhalogenated derivatives, where the halogen atoms are incorporated during the cyclization process. nih.gov These methods often start with acyclic precursors and build the thiophene core with the desired halogenation pattern.

Several classic and modern synthetic methods rely on the reaction of a C4 building block with a sulfur source to form the thiophene ring. pharmaguideline.comorganic-chemistry.orgscribd.com The Paal-Knorr thiophene synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgscribd.com By using appropriately halogenated 1,4-dicarbonyl precursors, halogenated thiophenes can be prepared.

Another important method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile in the presence of elemental sulfur. pharmaguideline.comscribd.com This reaction is particularly useful for the synthesis of 2-aminothiophenes, which can be further modified. Industrial-scale synthesis of thiophene itself can be achieved by heating n-butane with sulfur at high temperatures. pharmaguideline.com

More recent methods have focused on the cyclization of functionalized alkynes. For instance, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted to 3-halothiophenes by treatment with copper(II) halides. nih.gov This process is believed to proceed through a 5-endo-dig S-cyclization. nih.gov Similarly, the iodine-induced 5-endo-dig cyclization of 1-mercapto-3-yn-2-ols, followed by dehydration, yields 3-iodothiophenes. nih.gov

Table 3: Sulfur Source Inclusion Methods for Thiophene Synthesis

| Method | Precursors | Sulfur Source | Key Features | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Condensation reaction. | organic-chemistry.orgscribd.com |

| Gewald Synthesis | Ketone, β-acetonitrile | Elemental sulfur | Base-catalyzed condensation, forms 2-aminothiophenes. | pharmaguideline.comscribd.com |

| Alkyne Cyclization | (Z)-1-en-3-ynyl(butyl)sulfanes | Incorporated in precursor | Copper-promoted 5-endo-dig cyclization. | nih.gov |

Electrophilic halocyclization is a powerful strategy for the synthesis of halogenated heterocycles, including thiophenes. nih.gov This method involves the reaction of an unsaturated substrate containing a sulfur nucleophile with an electrophilic halogen source. The reaction proceeds through a tandem cyclization-halogenation sequence.

A notable example is the halocyclization of alkynoic thioesters with N-halosuccinimides (NBS or NIS), which, after oxidative aromatization, yields substituted thiophenes in a one-pot synthesis. organic-chemistry.org This approach allows for the direct incorporation of a halogen atom onto the newly formed thiophene ring. The choice of the N-halosuccinimide determines whether a bromine or iodine atom is introduced.

Green Chemistry Principles in Polyhalogenated Thiophene Synthesis

The synthesis of polyhalogenated thiophenes is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comijcrt.orgyoutube.com Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. youtube.comyoutube.com

In the context of polyhalogenated thiophene synthesis, green chemistry principles can be applied by:

Developing catalytic methods: Using catalysts instead of stoichiometric reagents minimizes waste. youtube.com

Improving atom economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com

Using safer solvents: Replacing hazardous solvents with greener alternatives. youtube.com

Designing for degradation: Creating thiophene-based products that can degrade into harmless substances after their intended use. youtube.com

Recent advancements include the development of transition-metal-free reactions and the use of water as a solvent, which align with green chemistry principles. organic-chemistry.org For instance, the sulfuration/cyclization of bromoenynes using potassium xanthogenate (EtOCS₂K) as a thiol surrogate in a mixed solvent of tetrabutylphosphonium (B1682233) bromide and water provides an environmentally sustainable route to substituted thiophenes. organic-chemistry.org

Electroreduction Strategies for Selective Dehalogenation

While the focus is often on introducing halogens, selective dehalogenation can also be a crucial step in the synthesis of specific polyhalogenated thiophenes. Electroreduction offers a green and efficient method for achieving selective dehalogenation. rsc.org

A recent study demonstrated a photoelectrochemical strategy for the selective dehalogenation coupling of alkyl halides with thiophenols. rsc.org This method utilizes a recyclable heterojunction photocatalyst and an external bias potential to suppress electron-hole recombination, leading to high yields under mild conditions. rsc.org This approach avoids the need for sacrificial reagents and toxic solvents, making it a sustainable alternative to traditional dehalogenation methods. While this specific study focused on coupling, the underlying principles of electroreductive C-X bond cleavage are applicable to the selective removal of halogens from polyhalogenated thiophenes to access specific isomers.

Applications As Building Blocks in Advanced Organic Synthesis and Materials Science

Precursors for π-Conjugated Polymers and Oligomers

The structure of 2-bromo-3-chloro-5-iodothiophene is well-suited for the synthesis of π-conjugated systems, which are the cornerstone of modern organic electronics. The differential reactivity of the carbon-halogen bonds is key to controlling polymerization and building well-defined oligomeric structures.

Regioregularity, specifically the consistent head-to-tail (HT) coupling of monomer units, is crucial for achieving high charge carrier mobility in polythiophenes. Irregular head-to-head or tail-to-tail linkages introduce steric hindrance that twists the polymer backbone, disrupting π-orbital overlap and impeding conductivity. cmu.edu The defined substitution pattern of this compound offers a strategic advantage for creating regioregular polymers.

The primary method for achieving this is the Grignard Metathesis (GRIM) polymerization. This technique exploits the higher reactivity of the C-I bond compared to the C-Br bond. While much of the literature focuses on the analogous monomer, 2-bromo-3-alkyl-5-iodothiophene, due to the enhanced solubility imparted by the alkyl group, the underlying chemical principles are directly applicable. researchgate.nettcu.edu

The process begins with a halogen-metal exchange, typically using a Grignard reagent like isopropylmagnesium chloride. This selectively replaces the more labile iodine atom, forming a thiophenyl Grignard reagent. researchgate.net Subsequent addition of a nickel-based catalyst, such as Ni(dppp)Cl₂, initiates a "living" chain-growth polymerization, where the catalyst remains associated with the growing polymer chain, ensuring controlled, regioregular HT-HT couplings. tcu.edunih.gov The use of this compound as the monomer would analogously lead to the formation of regioregular poly(3-chlorothiophene), a material whose properties are tuned by the electronegative chlorine substituent.

Table 1: Key Steps in GRIM Polymerization using a 2-Bromo-5-iodo-3-substituted Thiophene (B33073) Monomer

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1. Monomer Activation | Selective halogen-metal exchange at the 5-position (C-I bond). | i-PrMgCl | Forms the reactive organometallic (Grignard) monomer species. |

| 2. Initiation/Polymerization | Addition of a transition metal catalyst to the monomer solution. | Ni(dppp)Cl₂ or similar Ni(II) complex | Initiates cross-coupling polymerization in a chain-growth manner. |

| 3. Propagation | The catalyst facilitates the coupling of monomer units. | - | Builds the regioregular head-to-tail polymer chain. |

| 4. Quenching | Addition of an acid (e.g., HCl) to terminate the reaction. | HCl (aq) | Deactivates the catalyst and protonates the chain ends. |

This table illustrates the general mechanism applicable to 2-bromo-5-iodothiophene (B1268587) monomers.

The polymers and oligomers synthesized from this compound and its derivatives are fundamental components in various organic electronic devices. The electronic properties of the resulting poly(halothiophene)s make them suitable for use as semiconductor layers.

Organic Field-Effect Transistors (OFETs): Regioregular polythiophenes are widely used as the active channel material in OFETs. The ordered, planar structure achieved through controlled synthesis allows for efficient two-dimensional charge transport, leading to higher charge carrier mobilities. The introduction of a chlorine atom at the 3-position can modulate the polymer's electronic energy levels (HOMO/LUMO) and influence its packing in thin films, thereby tuning the transistor's performance characteristics.

Organic Solar Cells (OSCs): In bulk heterojunction OSCs, polythiophenes act as the electron donor material, paired with a fullerene derivative or other non-fullerene acceptor. The bandgap of the polymer, which determines the range of light it can absorb, can be fine-tuned by the substituents on the thiophene ring. The electronegative chlorine atom in a polymer derived from this compound would lower the HOMO energy level, potentially leading to a higher open-circuit voltage (Voc) in the solar cell.

Organic Light-Emitting Diodes (OLEDs): While less common as the primary emissive material, thiophene-based polymers can be used in OLEDs as charge-transport layers or as hosts for emissive dopants. Their high mobility can facilitate the transport of holes from the anode to the emissive layer, improving device efficiency and stability.

Synthetic Intermediates for Complex Molecular Architectures

The true synthetic power of this compound lies in the differential reactivity of its three carbon-halogen bonds. Under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, the reactivity order is C-I > C-Br > C-Cl. mdpi.comresearchgate.net This predictable selectivity allows the molecule to be used as a scaffold, enabling the sequential and site-specific introduction of different aryl or alkyl groups.

For instance, a Suzuki coupling can be performed under mild conditions to selectively replace the iodine atom with a functional group (Ar¹). The resulting 2-bromo-3-chloro-5-Ar¹-thiophene can then be subjected to a second coupling under more forcing conditions to replace the bromine atom with a different group (Ar²). Finally, the much less reactive chlorine atom could be substituted using specialized catalyst systems. This stepwise approach provides a powerful route to unsymmetrical, highly substituted thiophenes that would be difficult to synthesize by other means. mdpi.com These complex architectures are valuable as advanced pharmaceutical intermediates, molecular probes, and functional dyes.

Table 2: Illustrative Stepwise Functionalization of this compound

| Step | Target Halogen | Reaction Type | Example Conditions | Product |

|---|---|---|---|---|

| 1 | C-I | Suzuki Coupling | Ar¹-B(OH)₂, Pd(PPh₃)₄, K₃PO₄, 90°C | 2-bromo-3-chloro-5-Ar¹-thiophene |

| 2 | C-Br | Suzuki Coupling | Ar²-B(OH)₂, Pd(PPh₃)₄, K₃PO₄, 110°C | 2-Ar²-3-chloro-5-Ar¹-thiophene |

| 3 | C-Cl | Buchwald-Hartwig or specialized Suzuki | Ar³-B(OH)₂, Stronger base, advanced catalyst | 2-Ar²-3-Ar³-5-Ar¹-thiophene |

This table is a conceptual illustration of the selective, stepwise reactivity.

Building Blocks for Functional Materials

Beyond conjugated polymers, this compound is a precursor to a diverse array of functional materials. The ability to precisely install different chemical moieties onto the thiophene core allows for the rational design of materials with tailored properties.

By employing the stepwise cross-coupling strategies described previously, chemists can construct molecules where each substituent serves a specific purpose. For example, one could synthesize a thiophene-based dye molecule where one substituent is an electron-donating group, another is an electron-withdrawing group (creating a "push-pull" system for non-linear optical properties), and a third provides a reactive handle for attachment to a surface or polymer. This modular approach is highly valuable for creating:

Non-Linear Optical (NLO) Materials: Asymmetrical thiophene chromophores with strong donor-acceptor groups.

Chemosensors: Molecules where binding of an analyte to a substituent modulates the electronic properties of the central thiophene ring, causing a detectable change in color or fluorescence.

Liquid Crystals: By attaching appropriate mesogenic groups, thiophene-based molecules can be designed to exhibit liquid crystalline phases.

Contributions to Coordination Chemistry and Ligand Design

While direct examples of ligands synthesized from this compound are not prevalent, its potential as a precursor is significant. Thiophene-based ligands, such as those incorporating phosphine (B1218219) or bipyridyl units, are common in coordination chemistry. The multiple reactive sites on this tri-halogenated thiophene offer a unique platform for designing complex ligand architectures.

For example, one of the halogen positions could be converted into a coordinating group (e.g., a diphenylphosphino group via lithiation and reaction with chlorodiphenylphosphine). The remaining halogens could then be used to link the ligand to other molecules or to construct multimetallic systems. This could lead to the development of:

Polymetallic Catalysts: Ligands capable of holding two or more different metal centers in close proximity to facilitate cooperative catalysis.

Redox-Active Ligands: The thiophene ring itself is redox-active, and its properties can be tuned by the substituents. A ligand built from this core could actively participate in the catalytic cycle of a metal complex.

Self-Assembling Systems: By installing complementary recognition units at the different halogen positions, the molecule could be programmed to self-assemble into well-defined supramolecular structures upon coordination to metal ions.

Spectroscopic and Structural Elucidation Methodologies for Polyhalogenated Thiophenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including halogenated thiophenes. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms within a molecule. For polyhalogenated thiophenes, NMR helps to confirm the substitution pattern on the thiophene (B33073) ring.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups. In the case of 2-Bromo-3-chloro-5-iodothiophene, the thiophene ring is substituted at positions 2, 3, and 5, leaving only a single proton attached to the carbon at position 4 (H-4).

Therefore, the ¹H NMR spectrum of pure this compound is expected to be very simple, showing a single signal (a singlet), as there are no adjacent protons to cause spin-spin coupling. The precise chemical shift of this singlet would be influenced by the cumulative electron-withdrawing effects of the adjacent chloro (at C3) and iodo (at C5) substituents.

For comparison, experimental data for a similarly substituted compound, 2-bromo-3-hexyl-5-iodothiophene (B174538), shows the single proton at the C4 position as a singlet at approximately 6.97 ppm. The ¹H NMR data for another related disubstituted compound, 2-bromo-5-chlorothiophene (B1265590), shows two doublets for the two ring protons. The analysis of such related structures helps in predicting the spectral features of the target compound.

Table 1: Representative ¹H NMR Data for Substituted Thiophenes

| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 2-bromo-3-hexyl-5-iodothiophene | H-4 | 6.97 | Singlet |

Note: Predicted values are based on the analysis of substituent effects in related halogenated aromatic compounds.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms of the thiophene ring.

The chemical shifts of these carbons are significantly influenced by the attached halogen atoms:

C2, C3, and C5: These carbons are directly bonded to bromine, chlorine, and iodine, respectively. The electronegativity and size of the halogens cause the signals for these carbons to appear at characteristic chemical shifts. Carbon-halogen bonds typically shift the carbon signal downfield, but the "heavy atom effect" of bromine and especially iodine can induce an upfield shift compared to what electronegativity alone would predict.

C4: This carbon is bonded to the single hydrogen atom and is situated between the chloro- and iodo-substituted carbons. Its chemical shift will be influenced by these adjacent substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Attached Substituent | Predicted Chemical Shift Range (δ, ppm) |

|---|---|---|

| C2 | Bromine | 110 - 120 |

| C3 | Chlorine | 125 - 135 |

| C4 | Hydrogen | 128 - 138 |

Note: These are estimated ranges. Actual values require experimental measurement.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula of a compound like this compound. A key feature in the mass spectrum of polyhalogenated compounds is the distinctive isotopic pattern caused by the natural abundance of halogen isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This unique pattern serves as a definitive signature for the presence of these elements.

The molecular weight of this compound is 351.76 g/mol (monoisotopic mass). The mass spectrum would show a complex cluster of peaks for the molecular ion, reflecting all possible combinations of the stable isotopes of bromine and chlorine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and thermally stable compounds within a mixture. The sample is first vaporized and passed through a long capillary column (the GC part), which separates the components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound.

For the analysis of a sample containing this compound, GC-MS would be an ideal method. The compound would elute at a characteristic retention time, and the resulting mass spectrum would provide its molecular weight and the tell-tale isotopic pattern confirming the presence of Br, Cl, and I, along with fragment ions corresponding to the loss of these halogens. This technique is widely used for the analysis of thiophene derivatives in various matrices, including petroleum products and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. In LC-MS, the sample is first separated by a high-performance liquid chromatograph before being introduced into the mass spectrometer.

While a small molecule like this compound is amenable to GC-MS, LC-MS becomes essential when such thiophene units are incorporated into larger, non-volatile structures or when analyzing complex biological or chemical mixtures. The development of advanced ionization sources, such as electrospray ionization (ESI), allows for the gentle ionization of molecules directly from the liquid phase, making it possible to detect thiophene-containing products in complex reaction media with high sensitivity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique in mass spectrometry that allows for the analysis of large molecules like polymers and biomolecules, which tend to fragment or decompose when analyzed by conventional ionization methods. The sample is co-crystallized with a matrix compound that strongly absorbs laser light. A laser pulse desorbs and ionizes the sample with minimal fragmentation.

While MALDI-TOF/MS is not the typical method for analyzing a small, volatile molecule like this compound, it is extremely relevant in the context of polythiophene research. Halogenated thiophenes often serve as monomers for the synthesis of conducting polymers. MALDI-TOF/MS is a key technique for characterizing the resulting polythiophenes, allowing for the determination of polymer chain lengths, molecular weight distributions, and end-group analysis.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-3-hexyl-5-iodothiophene |

| 2-bromo-5-chlorothiophene |

| Bromine |

| Chlorine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the carbon-halogen bonds.

The primary vibrational modes of interest in the IR spectrum of this compound would include:

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring usually appear in the 1600-1400 cm⁻¹ region. The pattern of these absorptions can provide information about the substitution pattern on the ring.

Carbon-Halogen Stretching Vibrations: The presence of bromine, chlorine, and iodine atoms attached to the thiophene ring will give rise to distinct absorption bands in the lower frequency "fingerprint" region of the spectrum. The positions of these bands are influenced by the mass of the halogen atom and the strength of the carbon-halogen bond.

C-Cl Stretching: Expected to appear in the 800-600 cm⁻¹ range.

C-Br Stretching: Typically observed in the 600-500 cm⁻¹ region.

C-I Stretching: Found at even lower wavenumbers, generally below 500 cm⁻¹.

The precise location of these bands can be influenced by the electronic environment created by the other halogen substituents on the thiophene ring.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (Thiophene Ring) | 3100 - 3000 |

| C=C Stretching (Thiophene Ring) | 1600 - 1400 |

| C-Cl Stretching | 800 - 600 |

| C-Br Stretching | 600 - 500 |

| C-I Stretching | < 500 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups and compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, studies on related polyhalogenated thiophenes, such as derivatives of 2-bromo-5-chlorothiophene, provide valuable insights into what could be expected. researchgate.net

From an X-ray diffraction study of this compound, one would be able to determine:

Molecular Geometry: The precise bond lengths of the C-Br, C-Cl, and C-I bonds, as well as the internal angles of the thiophene ring. These parameters would reveal any distortions in the thiophene ring caused by the steric bulk and electronic effects of the different halogen atoms.

Planarity: Confirmation of the planarity or near-planarity of the thiophene ring.

Intermolecular Interactions: The solid-state packing of the molecules, including any significant non-covalent interactions such as halogen bonding (e.g., I···S, Br···S, Cl···S interactions) or π-π stacking between the thiophene rings. These interactions are crucial in determining the material's bulk properties.

Table 2: Predicted Crystallographic Parameters for this compound (Based on Related Structures)

| Parameter | Expected Value |

|---|---|

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-Cl Bond Length | ~1.70 - 1.75 Å |

| C-I Bond Length | ~2.05 - 2.10 Å |

| C-S Bond Lengths | ~1.70 - 1.74 Å |

| C=C Bond Lengths | ~1.36 - 1.42 Å |

| Thiophene Ring Angles | ~110° - 113° for C-C-C and C-C-S angles |

Note: These values are estimations based on crystallographic data of similar halogenated thiophene derivatives and are subject to experimental verification. researchgate.net

Computational and Theoretical Investigations of Polyhalogenated Thiophenes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic characteristics of organic molecules, including polyhalogenated thiophenes. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons within a molecule, offering profound insights into its stability and chemical behavior. For a molecule such as 2-Bromo-3-chloro-5-iodothiophene, DFT calculations are instrumental in determining key quantum chemical descriptors.

Research on analogous compounds like 2-bromo-5-chlorothiophene (B1265590) and other brominated thiophene (B33073) derivatives demonstrates that DFT, often using the B3LYP functional, can reliably predict geometric parameters and electronic properties. mdpi.comnih.govrroij.com The primary outputs of these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rroij.comrroij.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rroij.comresearchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rroij.comresearchgate.net For this compound, an MEP analysis would predict the sites most susceptible to nucleophilic or electrophilic attack, guiding the design of selective chemical reactions. The negative potential is typically localized on the sulfur atom and halogen atoms due to their lone pairs, while the regions near the hydrogen atom would show positive potential.

A summary of typical electronic properties that would be calculated for this compound using DFT is presented below. The values are illustrative and based on data reported for similar halogenated thiophene compounds. rroij.comrroij.comresearchgate.net

| Quantum Chemical Parameter | Typical Calculated Value | Predicted Chemical Significance |

|---|---|---|

| $E_{HOMO}$ (Energy of Highest Occupied Molecular Orbital) | ~ -6.4 eV | Indicates the electron-donating capability of the molecule. Governs reactions with electrophiles. |

| $E_{LUMO}$ (Energy of Lowest Unoccupied Molecular Orbital) | ~ -2.7 eV | Indicates the electron-accepting capability. Governs reactions with nucleophiles. |

| $ΔE_{HOMO-LUMO}$ (Energy Gap) | ~ 3.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. rroij.com |

| Electrophilicity Index (ω) | ~ 5.6 eV | Measures the global electrophilic nature of the molecule. rroij.comrroij.com |

| Chemical Softness (S) | ~ 0.55 eV⁻¹ | Reciprocal of hardness; a higher value correlates with higher reactivity. rroij.comrroij.com |

Mechanistic Studies and Reaction Pathway Elucidation via Computational Models

Beyond static electronic properties, computational models are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving polyhalogenated thiophenes. By mapping the potential energy surface of a reaction, these models can identify transition states, intermediates, and the associated energy barriers, providing a detailed understanding of reaction kinetics and selectivity. researchgate.net

For this compound, a key area of investigation would be its behavior in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are fundamental to creating more complex molecules but depend on the selective activation of a specific carbon-halogen bond. Computational studies on similar molecules like 2-bromo-5-chlorothiophene have shown that the C–Br bond is more readily activated by a palladium catalyst than the stronger C–Cl bond. mdpi.com This selectivity is explained by calculating the energy barriers for the oxidative addition step for each halogen.

Extending this logic to this compound, a computational model would predict the following reactivity order for oxidative addition: C–I > C–Br > C–Cl. This is because the C–I bond is the longest and weakest, leading to the lowest activation energy. A theoretical investigation would involve:

Geometry Optimization: Calculating the structures of the reactant (this compound and the catalyst), the transition states for the cleavage of each C-X bond, and the final products.

Energy Calculations: Determining the potential energy of each optimized structure. The difference in energy between the reactants and a transition state gives the activation energy for that pathway.

This analysis allows chemists to predict which halogen will react under specific conditions, enabling the selective, stepwise functionalization of the thiophene ring. Similarly, computational models can predict the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation), explaining why an incoming electrophile prefers one position on the ring over another by comparing the stability of the possible intermediates (σ-complexes). researchgate.net

Steric and Electronic Effects of Halogen Substitution Patterns: A Theoretical Perspective

The chemical behavior of this compound is dictated by the complex interplay of steric and electronic effects imposed by the three different halogen substituents on the thiophene ring. A theoretical perspective is essential to deconstruct these contributions.

Electronic Effects: Halogens exert two opposing electronic effects:

Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the thiophene ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack. The strength of the inductive effect follows the order of electronegativity: Cl > Br > I.

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atoms can be donated into the π-system of the thiophene ring. This resonance effect increases electron density, particularly at the ortho and para positions, and tends to activate the ring. The effectiveness of this π-donation decreases with the increasing size of the halogen, as the orbital overlap with carbon's 2p orbital becomes less efficient. The order of the mesomeric effect is Cl > Br > I.

For all three halogens, the electron-withdrawing inductive effect dominates, making the polyhalogenated ring generally electron-deficient compared to thiophene itself. However, the subtle balance between these effects, which can be quantified using DFT calculations of charge distribution, determines the precise reactivity at each site. researchgate.net

Steric Effects: The size of the halogen atoms (covalent radius: I > Br > Cl) introduces significant steric hindrance. This physical bulk can impede the approach of a reagent to a nearby reaction site. In this compound, the bulky iodine atom at C-5 and the bromine atom at C-2 would sterically hinder reactions at the adjacent C-4 hydrogen. The chlorine at the C-3 position further crowds the ring. Computational models can quantify this steric strain by calculating the strain energy of reaction intermediates, helping to predict which reaction pathways are disfavored due to steric clashes.

The combination of these effects makes each position on the this compound ring electronically and sterically unique, leading to highly specific reactivity that can be predicted and understood through a theoretical lens.

| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) | Primary Electronic Effect | Primary Steric Effect |

|---|---|---|---|---|

| Chlorine (Cl) | 3.16 | 102 | Strongest inductive withdrawal (-I), most effective mesomeric donation (+M) among the three. | Smallest steric hindrance. |

| Bromine (Br) | 2.96 | 120 | Intermediate inductive and mesomeric effects. | Intermediate steric hindrance. |

| Iodine (I) | 2.66 | 139 | Weakest inductive withdrawal (-I), least effective mesomeric donation (+M). C-I bond is most polarizable and weakest. | Largest steric hindrance. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-3-chloro-5-iodothiophene, and how do reaction conditions influence product purity?

- Methodological Answer : Halogenation of thiophene derivatives via electrophilic substitution is a common approach. Sequential bromination, chlorination, and iodination must be carefully controlled to avoid over-halogenation. For example, bromine can be introduced first due to its higher reactivity, followed by chlorination using sulfuryl chloride (SOCl) at 0–5°C to minimize side reactions . Iodination typically requires catalytic CuI and NaI in polar solvents like DMF . Purity is assessed via HPLC or GC-MS, with yields optimized by quenching intermediates and isolating products at each step .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns on the thiophene ring. For example, deshielded protons adjacent to halogens show distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW = 349.33 g/mol) and isotopic patterns from bromine/iodine .

- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement of halogens; SHELX software is widely used for refinement .

Q. How does the steric and electronic effects of halogen substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 5 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to bromine/chlorine. Chlorine at position 3 exerts an electron-withdrawing effect, activating the thiophene ring for nucleophilic substitution. Steric hindrance from bromine at position 2 may slow reactions, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion in crystals. Validate X-ray data against DFT-optimized structures (e.g., using Gaussian 16) to confirm bond lengths/angles . For NMR, compare experimental C shifts with computed values (e.g., GIAO method) to identify misassignments .

Q. What strategies optimize regioselectivity in palladium-catalyzed functionalization of this compound?

- Methodological Answer :

- Directed Metallation : Use directing groups (e.g., amides) to control C–H activation sites .

- Protecting Groups : Temporarily block reactive halogens (e.g., silyl protection for iodine) to prioritize specific coupling sites .

- Catalyst Screening : Test Pd(OAc)/SPhos for iodine-selective coupling or Pd(dba)/t-BuXPhos for bromine activation .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Halogenated thiophenes degrade via radical pathways in light or heat. Store in amber vials under inert gas (N/Ar) at –20°C. Stability tests in DMSO-d show <5% decomposition over 6 months, whereas DCM accelerates degradation due to trace HCl .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO/LUMO energies and band gaps .

- TD-DFT : Simulate UV-Vis spectra to assess suitability as organic semiconductors .

- Molecular Dynamics : Model stacking interactions in thin films to predict charge transport efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.